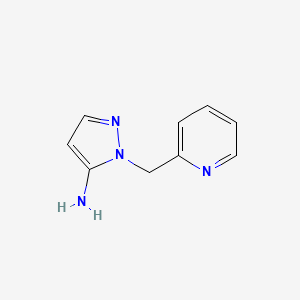
1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyridin-2-ylmethyl)-1H-pyrazol-5-amine is a heterocyclic compound that features both pyridine and pyrazole rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine typically involves the reaction of 2-chloromethylpyridine with 5-amino-1H-pyrazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
1-(Pyridin-2-ylmethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the pyridine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(Pyridin-2-ylmethyl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
1-(Pyridin-2-yl)-1H-pyrazole: Lacks the methyl group but shares similar biological activities.
1-(Pyridin-2-ylmethyl)-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring, offering different pharmacological properties.
Uniqueness
1-(Pyridin-2-ylmethyl)-1H-pyrazol-5-amine is unique due to its specific combination of pyridine and pyrazole rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying biochemical pathways.
生物活性
1-(Pyridin-2-ylmethyl)-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is C9H10N4, characterized by a pyrazole ring and a pyridine moiety. The structure allows for various interactions with biological targets, enhancing its potential as a drug candidate.
Antimicrobial Activity
Research indicates that compounds within the pyrazole family, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole derivatives demonstrate effectiveness against various bacterial strains such as E. coli and S. aureus . The presence of specific substituents on the pyrazole ring can enhance this activity.
Anticancer Properties
This compound has been investigated for its anticancer potential. In vitro studies have reported that certain derivatives can inhibit the proliferation of cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells . The mechanism involves inducing apoptosis and modulating cell cycle progression.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. For example, it may function as a thrombin inhibitor through a serine-trapping mechanism, disrupting thrombin's catalytic activity . Additionally, its structural features allow it to mimic natural substrates, facilitating binding to active sites on target proteins .
Study 1: Antimicrobial Screening
A study conducted by Argade et al. synthesized a series of pyrazole derivatives and tested their antimicrobial efficacy. Compound 11 showed promising results against E. coli and S. aureus, indicating that modifications in the pyrazole structure can lead to enhanced antimicrobial properties .
Study 2: Anticancer Activity
In another investigation, derivatives of this compound were screened for cytotoxic effects on cancer cell lines. Compounds demonstrated varying levels of growth inhibition, with some showing significant activity against HepG2 cells (IC50 = 49.85 μM) . The structure–activity relationship (SAR) studies highlighted the importance of specific functional groups in enhancing anticancer effects.
Data Tables
特性
IUPAC Name |
2-(pyridin-2-ylmethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-4-6-12-13(9)7-8-3-1-2-5-11-8/h1-6H,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEWBRJGUHYRQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C(=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














